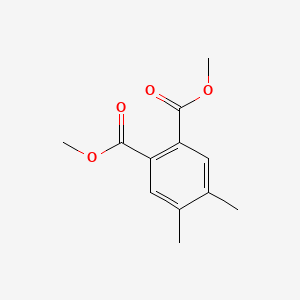

Dimethyl 4,5-dimethylphthalate

Cat. No. B3177477

Key on ui cas rn:

17649-59-1

M. Wt: 222.24 g/mol

InChI Key: BMODQQWZCVNPKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04011261

Procedure details

232 parts of the 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester (I) obtained in A) are first freed from readily volatile constituents in vacuo and then diluted with 400 parts by volume of acetic anhydride. Then 133 parts of selenium dioxide are slowly added by small amounts to the reaction mixture, which is heated to 100° C, and the temperature rises to 130° C without external application of heat. The reaction mixture is subsequently refluxed for 3 hours and freed from acetic anhydride in vacuo. The residue is taken up in methylene chloride, the solution is freed from precipitated selenium by filtration, then freed from acid constituents with a saturated aqueous sodium bicarbonate solution, washed neutral with water, dried over sodium sulphate and concentrated to dryness in vacuo. Yield: 230 parts of a yellowish brown oil which a gas chromatogram shows to have a 94% content of 4,5-dimethyl-phthalic acid dimethyl ester (II). The product is distilled under a high vacuum. The fraction with a boiling range of 116°-120° C (0.04 Torr) contains 174 parts (78% of theory) of 4,5-dimethyl-phthalic acid dimethyl ester (II) with a melting point of 54°-55° C.

Name

5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:16])[CH:4]1[C:13](C)=[C:12]([CH3:15])[CH2:11][CH:10]=[C:5]1[C:6]([O:8][CH3:9])=[O:7].[Se](=O)=O.[C:20](OC(=O)C)(=O)C>C(Cl)Cl>[CH3:9][O:8][C:6](=[O:7])[C:5]1[C:4](=[CH:13][C:12]([CH3:15])=[C:11]([CH3:20])[CH:10]=1)[C:3]([O:2][CH3:1])=[O:16]

|

Inputs

Step One

|

Name

|

5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1C(C(=O)OC)=CCC(=C1C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Se](=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to 130° C without external application

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is subsequently refluxed for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from precipitated selenium

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed neutral with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product is distilled under a high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(C=1C(C(=O)OC)=CC(=C(C1)C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |